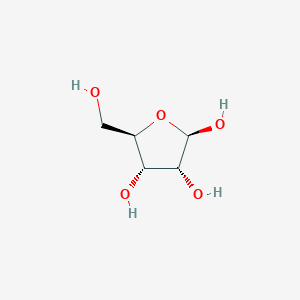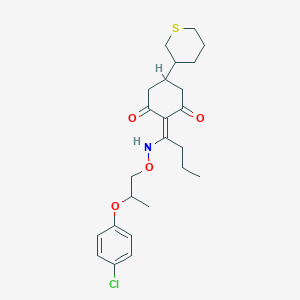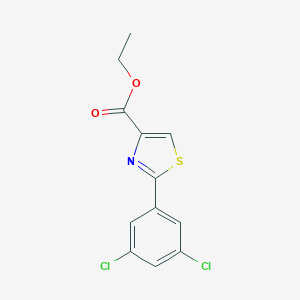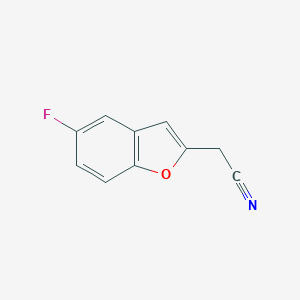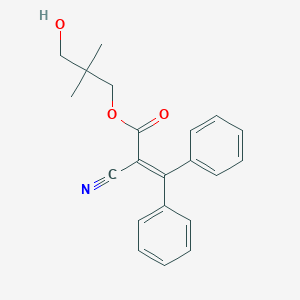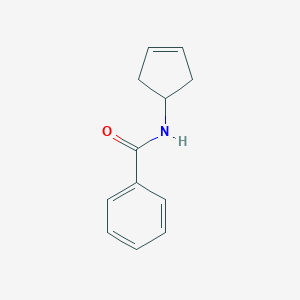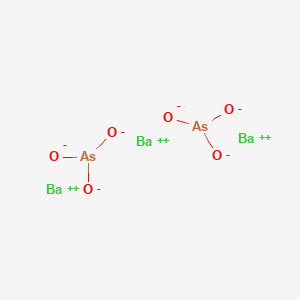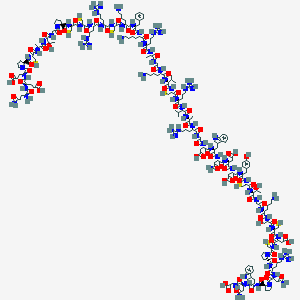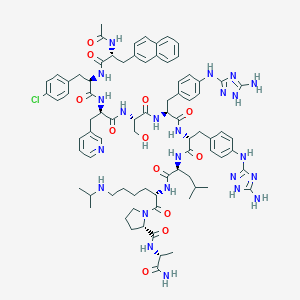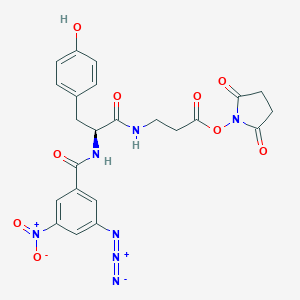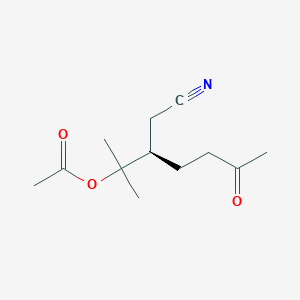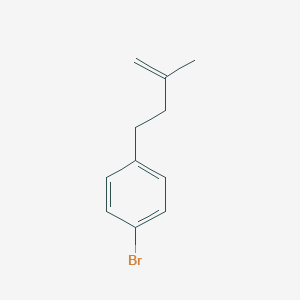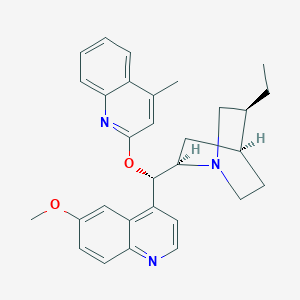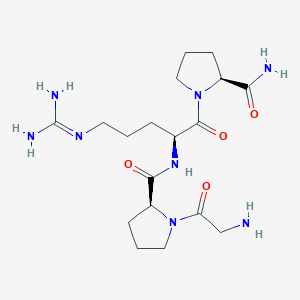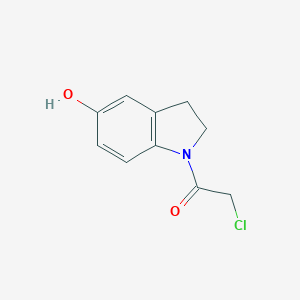
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CILE and has been found to have interesting properties that make it useful in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone is still being studied. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone has several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, CILE has been found to induce apoptosis in cancer cells and reduce the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis in cancer cells. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone. One of the most promising areas of research is the development of new cancer treatments that utilize this compound. Additionally, further studies are needed to fully understand the mechanism of action of CILE and to identify other potential applications for this compound in scientific research.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone is a complex process that involves several steps. One of the most common methods used to synthesize this compound is through the reaction between 5-hydroxyindole and 2-chloroacetyl chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone has been studied for its potential use in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that CILE has the potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
Propiedades
Número CAS |
139607-68-4 |
|---|---|
Nombre del producto |
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone |
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
2-chloro-1-(5-hydroxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10ClNO2/c11-6-10(14)12-4-3-7-5-8(13)1-2-9(7)12/h1-2,5,13H,3-4,6H2 |
Clave InChI |
SDYSCXSAPUUABN-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C=C(C=C2)O)C(=O)CCl |
SMILES canónico |
C1CN(C2=C1C=C(C=C2)O)C(=O)CCl |
Sinónimos |
1H-Indol-5-ol, 1-(chloroacetyl)-2,3-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



